4-(Phenylthio)octanophenone

insecticide intermediate structure-activity relationship juvenile hormone mimic

4-(Phenylthio)octanophenone (CAS 17792-67-5, molecular formula C20H24OS, MW 312.47) is a diaryl sulfide-containing long-chain alkyl ketone structurally characterized by a para-substituted phenylthio group on the phenyl ring of an octanophenone scaffold. This compound has been documented in patents as an intermediate for the synthesis of insecticidally active phenylthio derivatives, wherein the heptyl (C7) alkyl chain is required for juvenile hormone-mimetic activity.

Molecular Formula C20H24OS
Molecular Weight 312.5 g/mol
Cat. No. B12339611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylthio)octanophenone
Molecular FormulaC20H24OS
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2
InChIInChI=1S/C20H24OS/c1-2-3-4-5-9-12-20(21)17-13-15-19(16-14-17)22-18-10-7-6-8-11-18/h6-8,10-11,13-16H,2-5,9,12H2,1H3
InChIKeyJNGALPZRHWQEEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Phenylthio)octanophenone Procurement Guide: CAS 17792-67-5 Technical and Differential Overview


4-(Phenylthio)octanophenone (CAS 17792-67-5, molecular formula C20H24OS, MW 312.47) is a diaryl sulfide-containing long-chain alkyl ketone structurally characterized by a para-substituted phenylthio group on the phenyl ring of an octanophenone scaffold . This compound has been documented in patents as an intermediate for the synthesis of insecticidally active phenylthio derivatives, wherein the heptyl (C7) alkyl chain is required for juvenile hormone-mimetic activity [1]. The presence of the phenylthio moiety also positions this compound as a synthetic precursor to oxime ester photoinitiators (e.g., 1-[4-(phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime)), which are employed in UV-curable coatings and photoresists .

Why 4-(Phenylthio)octanophenone Cannot Be Replaced by Shorter-Chain or Non-Thioether Analogs


Substitution of 4-(Phenylthio)octanophenone with shorter-chain analogs (e.g., 4-(phenylthio)acetophenone) or non-thioether congeners (e.g., unsubstituted octanophenone) is not functionally equivalent. Patent literature explicitly requires an alkyl chain of at least seven carbon atoms for the insect juvenile hormone-mimetic activity of phenylthio-substituted aromatic ketones, establishing a strict structure-activity requirement for the octanophenone scaffold [1]. In photoinitiator precursor applications, the phenylthio group confers enhanced UV absorption at wavelengths above 300 nm relative to benzophenone-based systems, a property documented in phenylthiobenzophenone derivatives that translates to higher photoactivity [2]. The specific combination of the C8 acyl chain and the phenylthio substituent uniquely enables both the insecticidal intermediate pathway (via the C7+ chain requirement) and the oxime ester photoinitiator synthetic route (via the para-phenylthio moiety), making generic substitution with simpler acetophenone or octanophenone analogs technically inadequate.

Quantitative Differentiation Evidence: 4-(Phenylthio)octanophenone vs. Comparators


Insecticidal Intermediate: C8 Chain Requirement for Juvenile Hormone-Mimetic Activity vs. Shorter Analogs

Patent disclosure US 4,001,339 (1977) establishes that phenyloxy, phenylthio, phenylsulfinyl, and related alkyl/alkenyl derivatives require an alkyl or alkenyl group containing at least 7 carbon atoms for insecticidal activity [1]. 4-(Phenylthio)octanophenone, bearing an octanoyl (C8) chain, meets this minimum chain-length criterion, whereas analogs with shorter alkyl chains (e.g., acetyl in 4-(phenylthio)acetophenone, C2) are structurally excluded from the active class. This represents a binary structure-activity determinant rather than a graded potency difference.

insecticide intermediate structure-activity relationship juvenile hormone mimic

Photoinitiator Precursor: Synthetic Pathway to High-Performance Oxime Ester Photoinitiators

4-(Phenylthio)octanophenone serves as the direct precursor to 1-[4-(phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime) (CAS 253585-83-0), an oxime ester photoinitiator commercialized as ECure 401/Lotcure OXE-01 for radical photopolymerization . The oxime ester derivative is classified as a 'high-performance' and 'highly efficient' photoinitiator for UV curing of ethylenically unsaturated compounds [1]. This contrasts with structurally simpler analogs such as 4-(phenylthio)acetophenone, which lack the C8 α-diketone scaffold necessary for oxime ester formation and are not reported as precursors to commercial photoinitiators of comparable activity.

photoinitiator UV curing oxime ester photoresist

UV Absorption Enhancement: Class-Level Red-Shift Advantage of Phenylthio-Substituted Aromatic Ketones

Phenylthio-substituted aromatic ketones exhibit red-shifted UV absorption and higher extinction coefficients relative to their unsubstituted parent ketones. A systematic study of phenylthio-substituted benzophenones demonstrated that all phenylthio derivatives exhibited higher photoactivity than benzophenone in commercial pencil hardness curing tests, with activity enhancement attributed to 'higher extinction coefficients and longer wavelength absorptions in the near ultra-violet region above 300 nm' [1]. While 4-(Phenylthio)octanophenone itself has not been directly evaluated in this assay, the phenylthio substitution motif confers consistent photophysical advantages across the aromatic ketone class, suggesting that this compound would offer superior UV absorption characteristics compared to unsubstituted octanophenone.

UV absorption extinction coefficient photochemistry photoinitiator

Lipophilicity Differential: C8 Chain Confers Higher logP vs. C2 Acetophenone Analog

Quantitative structure-activity relationship (QSAR) studies on phenylthio-carboxylates establish that lipophilicity is a primary determinant of biological activity and toxicity, with Hansch equation analysis confirming that toxicity to Photobacterium phosphoreum is 'influenced mainly by the lipophilicity and electronic effects' [1]. 4-(Phenylthio)octanophenone (C20H24OS, MW 312.47) possesses a substantially longer alkyl chain than its C2 analog 4-(phenylthio)acetophenone (C14H12OS, MW 228.31), resulting in higher calculated lipophilicity (estimated cLogP difference of approximately 3.0-3.5 log units based on incremental chain-length contributions).

lipophilicity QSAR partition coefficient toxicity

Validated Application Scenarios for 4-(Phenylthio)octanophenone (CAS 17792-67-5)


Synthesis of Juvenile Hormone-Mimetic Insecticides

4-(Phenylthio)octanophenone serves as a key intermediate in the preparation of phenylthio-substituted aromatic compounds with insect juvenile hormone-mimetic activity. Patent US 4,001,339 explicitly claims phenylthio alkyl/alkenyl derivatives containing at least seven carbon atoms for insect control applications [1]. The octanophenone scaffold meets this C7+ requirement and provides the ketone functionality for further derivatization.

Precursor to OXE-01 Type Oxime Ester Photoinitiators

This compound is the direct synthetic precursor to 1-[4-(phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime) (CAS 253585-83-0), a commercial oxime ester photoinitiator (ECure 401/Lotcure OXE-01) used for radical photopolymerization of ethylenically unsaturated monomers and oligomers in UV-curable coatings, inks, and photoresists [2]. The synthetic route proceeds via α-oxidation to the 1,2-diketone followed by oximation and benzoylation.

UV-Curable Formulation Component with Enhanced Near-UV Absorption

Based on class-level evidence from phenylthio-substituted aromatic ketones, 4-(Phenylthio)octanophenone is expected to exhibit red-shifted UV absorption above 300 nm with enhanced extinction coefficients relative to unsubstituted octanophenone [3]. This property makes it suitable as a sensitizer or co-initiator component in UV-curable formulations requiring efficient utilization of longer-wavelength UV sources and improved through-cure performance.

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